4-Amino-3-hydroxybutanoic acid

概要

説明

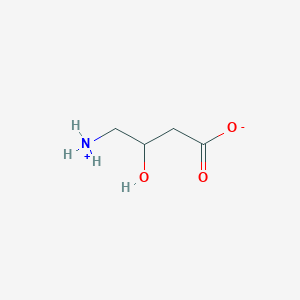

4-Amino-3-hydroxybutanoic acid (AHBA), also known as γ-amino-β-hydroxybutyric acid (GABOB), is a β-hydroxy-γ-aminobutyric acid derivative with the molecular formula C₄H₉NO₃ and molecular weight 119.12 g/mol . Its IUPAC name is this compound, and it exists in enantiomeric forms:

- (S)-4-Amino-3-hydroxybutanoic acid (CAS: 7013-05-0)

- (R)-4-Amino-3-hydroxybutanoic acid (CAS: 7013-07-2) .

AHBA is structurally characterized by a hydroxyl group at the C-3 position and an amino group at the C-4 position of a butanoic acid backbone. Its SMILES notation is NCC(O)CC(O)=O, reflecting this arrangement . It is used in pharmaceuticals and bioactive peptides, such as Thalassospiramide G, a marine bacterial peptide with anticancer properties .

準備方法

Synthetic Routes and Reaction Conditions: 4-Amino-3-hydroxybutanoic acid can be synthesized through several methods. One common approach involves the bromination of crotonic acid to form 4-bromocrotonic acid, which is then converted to 4-aminocrotonic acid using ammonium hydroxide. The 4-aminocrotonic acid is then refluxed in water in the presence of a strong acid resin to yield 4-amino-3-hydroxybutyric acid .

Industrial Production Methods: Industrial production of 4-amino-3-hydroxybutyric acid often involves the use of inexpensive starting materials and mild reaction conditions. For example, the bromination of ethyl acetoacetate followed by reduction, displacement with ammonium hydroxide, and final hydrolysis of the ester is a common industrial method .

化学反応の分析

Types of Reactions: 4-Amino-3-hydroxybutanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary amines.

Substitution: Formation of halogenated derivatives.

科学的研究の応用

Neuroscience

GABOB is primarily recognized for its role as a neurotransmitter modulator . It has been studied extensively for its potential effects on brain activity, particularly concerning anxiety and mood disorders. Research indicates that GABOB may enhance GABAergic transmission, which is crucial for maintaining neuronal excitability and overall brain function.

- Mechanism of Action : GABOB acts on various GABA receptor subtypes (GABA(A), GABA(B), and GABA(C)), exhibiting different agonistic properties depending on the stereochemistry of the compound. Studies have shown that the R- and S-enantiomers of GABOB have distinct effects on these receptors, influencing their therapeutic potential in treating neurological disorders .

Pharmaceutical Development

The therapeutic potential of GABOB in developing treatments for neurological conditions is a significant area of interest. Its ability to modulate neurotransmitter systems makes it a candidate for formulating drugs aimed at:

- Anxiety Disorders : By enhancing GABAergic activity, GABOB may help alleviate symptoms associated with anxiety.

- Mood Disorders : Its effects on neurotransmission could be beneficial in managing conditions like depression.

Recent studies have explored the synthesis of GABOB analogs to improve efficacy and reduce side effects, paving the way for novel pharmacological agents .

Biochemical Research

In biochemical research, GABOB serves as a valuable tool for investigating metabolic pathways and enzyme interactions. Its structural similarity to other amino acids allows researchers to explore its role in:

- Metabolic Pathways : Understanding how GABOB is synthesized and metabolized can provide insights into broader metabolic functions within cells.

- Enzyme Interactions : Studies involving engineered strains of Corynebacterium glutamicum have demonstrated the biosynthesis of GABOB from glucose, highlighting its potential in synthetic biology and metabolic engineering .

Food Industry

GABOB's properties are being examined for potential applications within the food industry:

- Nutritional Supplements : As an amino acid derivative, it may enhance nutritional profiles when added to dietary supplements.

- Functional Foods : Its neuroprotective properties could be leveraged to develop functional foods aimed at improving cognitive health.

Research is ongoing to determine optimal formulations that maximize its benefits while ensuring safety and efficacy in food products .

Cosmetic Formulations

The cosmetic industry is increasingly interested in natural ingredients with antioxidant and anti-inflammatory properties. GABOB is being evaluated for its potential use in skincare products due to:

- Antioxidant Effects : It may help combat oxidative stress in skin cells.

- Anti-inflammatory Properties : These could be beneficial in formulations aimed at reducing skin irritation and promoting healing.

As consumer demand for natural ingredients grows, GABOB presents an appealing option for formulators seeking effective yet gentle components .

Neuroscience Application

A study investigating the effects of GABOB on anxiety-related behaviors demonstrated that administration led to significant reductions in anxiety-like responses in animal models, suggesting its potential as an anxiolytic agent.

Pharmaceutical Development

Research focused on synthesizing GABOB analogs has resulted in compounds that exhibit enhanced selectivity for specific GABA receptor subtypes, indicating promising avenues for drug development aimed at neurological disorders.

Biochemical Research

A recent project utilized genetically modified Corynebacterium glutamicum to produce high yields of GABOB from glucose, showcasing its utility in metabolic engineering and synthetic biology applications.

作用機序

The mechanism of action of 4-amino-3-hydroxybutyric acid involves its interaction with neurotransmitter receptors in the brain. It acts as a modulator of gamma-aminobutyric acid (GABA) receptors, specifically GABA A and GABA B receptors. By binding to these receptors, it can inhibit the uptake of GABA, leading to increased levels of this neurotransmitter in the synaptic cleft. This results in enhanced inhibitory neurotransmission, which can have calming and anticonvulsant effects .

類似化合物との比較

Structural and Functional Analogues

Table 1: Key Structural and Functional Analogues of AHBA

Key Differences and Similarities

β-Hydroxy-γ-Amino Acid Derivatives

AHBA vs. β-Alanine :

- Structural : AHBA has a hydroxyl group at C-3, while β-alanine lacks hydroxylation.

- Functional : AHBA exhibits neuromodulatory effects (e.g., GABA receptor modulation), whereas β-alanine is a pH buffer in muscles .

- Polarity : AHBA’s hydroxyl group increases hydrophilicity, evidenced by its shorter HPLC retention time (21.4 min) compared to hydrophobic analogues like 2-phenylethanamine (43.1 min) .

AHBA vs. 4-Amino-3-phenylbutyric Acid: Substituent Effects: The phenyl group in the latter enhances lipophilicity, making it suitable for blood-brain barrier penetration . Synthesis: AHBA is enzymatically resolved using Candida antarctica lipase, while phenyl derivatives often require chiral catalysis .

Stereochemical Considerations

- Enantiomers of AHBA :

Pharmacological Analogues

Thalassospiramide G: Contains AHBA as a γ-amino acid unit, contributing to its cytotoxicity against cancer cells (IC₅₀ = 6.3 μM in HCT116) . Analogues with AHBA substitutions (e.g., valine) show reduced activity, highlighting the importance of the β-hydroxy group .

GABOB (AHBA) vs. GABA :

- GABA lacks the hydroxyl group, limiting its ability to cross the blood-brain barrier. AHBA’s hydroxyl group enhances solubility and bioavailability .

Table 2: Analytical Data for AHBA and Analogues

| Compound | Retention Time (HPLC) | Melting Point (°C) | Purity (HPLC) |

|---|---|---|---|

| AHBA (racemic) | 21.4 min | 200–203 | >95% |

| (S)-AHBA | 16.1 min (l-FDLA) | 200–203 | 98% |

| 4-Amino-3-phenylbutyric acid | 27.4 min (l-Marfey) | N/A | 97% |

- Chromatographic Behavior: AHBA’s β-hydroxy group shortens retention times compared to non-hydroxylated analogues due to increased polarity .

- Enzymatic Resolution : AHBA enantiomers are separable using Marfey’s reagent, with the (S)-form eluting faster .

生物活性

4-Amino-3-hydroxybutanoic acid, commonly known as GABOB, is a gamma-amino acid that has garnered attention for its significant biological activities, particularly as a neuromodulator in the central nervous system. This compound plays a critical role in various physiological processes and has been studied for its potential therapeutic applications. This article delves into the biological activity of GABOB, highlighting its mechanisms of action, effects on neurotransmitter systems, and potential clinical implications.

GABOB has the following chemical characteristics:

- IUPAC Name : this compound

- Molecular Formula : C₄H₉NO₃

- Molecular Weight : 119.12 g/mol

- CAS Number : 7013-07-2

- Structure :

| Property | Value |

|---|---|

| Molecular Formula | C₄H₉NO₃ |

| Molecular Weight | 119.12 g/mol |

| pKa | 9.60 (basic) |

| Solubility | Highly soluble (g/L) |

Neuromodulatory Effects

GABOB is primarily recognized for its role as a neuromodulator. It acts on GABA receptors, specifically the GABA(C) receptor subtype, where it functions as an agonist. Research indicates that both R- and S-enantiomers of GABOB exhibit full agonistic activity at these receptors, influencing inhibitory neurotransmission in the brain .

The binding of GABOB to GABA(C) receptors leads to:

- Inhibition of Neuronal Excitability : This effect contributes to its calming influence on the nervous system.

- Regulation of Hormonal Secretion : Studies have shown that GABOB can modulate the secretion of hormones such as growth hormone and prolactin in response to stressors .

Antibacterial Activity

In addition to its neurological effects, GABOB has demonstrated antibacterial properties against Gram-positive bacteria, including Staphylococcus aureus. This activity suggests potential applications in treating infections or enhancing antibiotic efficacy .

Clinical Studies and Findings

Several studies have investigated the biological effects of GABOB:

- Growth Hormone Secretion : A study involving intravenous infusion of GABOB showed dose-dependent increases in growth hormone levels among healthy volunteers, indicating its role in endocrine regulation .

- Neurological Disorders : Research suggests that GABOB may have therapeutic potential in conditions such as anxiety and epilepsy due to its modulatory effects on neurotransmission .

Table 2: Summary of Clinical Findings

| Study Focus | Findings |

|---|---|

| Growth Hormone Secretion | Dose-dependent increase with intravenous infusion |

| Neurological Effects | Potential therapeutic use in anxiety and epilepsy |

| Antibacterial Activity | Effective against Staphylococcus aureus |

Case Study 1: Hormonal Response to GABOB

In a clinical trial with normal women, varying doses of GABOB were administered intravenously. The results indicated a significant increase in plasma growth hormone levels at higher doses, suggesting a robust interaction with hormonal pathways.

Case Study 2: Neuromodulation in Anxiety Disorders

A double-blind study assessed the efficacy of GABOB in patients with generalized anxiety disorder. Participants receiving GABOB reported reduced anxiety levels compared to placebo controls, supporting its potential use as an anxiolytic agent.

Q & A

Basic Research Questions

Q. What are the primary synthetic methods for obtaining enantiomerically pure (R)-4-Amino-3-hydroxybutanoic acid?

Enantioselective synthesis of (R)-4-Amino-3-hydroxybutanoic acid (GABOB) can be achieved through two key approaches:

- Asymmetric synthesis : Use of chiral catalysts (e.g., oxazaborolidines) to control stereochemistry during aldol condensation or reduction steps .

- Enzymatic resolution : Hydrolysis of racemic esters using lipases or esterases to isolate the (R)-enantiomer with >95% enantiomeric excess . Industrial-scale fermentation with genetically modified microorganisms is also reported but is less common in academic settings .

Q. How does the stereochemistry of 4-Amino-3-hydroxybutanoic acid influence its pharmacological activity?

The (R)- and (S)-enantiomers exhibit distinct receptor-binding profiles:

| Receptor Subtype | (R)-Enantiomer Activity | (S)-Enantiomer Activity |

|---|---|---|

| GABA(A) | Partial agonist (Low) | Partial agonist (High) |

| GABA(B) | Full agonist (High) | Full agonist (Low) |

| GABA(C) | Full agonist (Equal) | Full agonist (Equal) |

| These differences highlight the importance of stereochemical control in neuropharmacology studies . |

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

Key methods include:

- Chromatography : HPLC with chiral columns (e.g., Chiralpak AD-H) to resolve enantiomers .

- Spectroscopy : H/C NMR for confirming hydroxyl/amino group positions and FT-IR for functional group analysis .

- Thermal analysis : Melting point determination (218°C for racemic form) to assess purity .

Advanced Research Questions

Q. What experimental approaches are used to study HDAC inhibition by this compound?

- HDAC activity assays : Fluorometric or colorimetric kits (e.g., BPS Bioscience) to measure inhibition at physiologically relevant concentrations (IC ~10 µM) .

- Chromatin immunoprecipitation (ChIP) : To assess histone acetylation changes at target gene promoters .

- RNA-seq/proteomics : Identify downstream gene expression changes linked to stress granule formation and neuronal excitability .

Q. How can researchers address blood-brain barrier (BBB) permeability challenges in CNS drug development?

Strategies include:

- Prodrug design : Esterification of the hydroxyl group to enhance lipophilicity .

- Carrier-mediated transport : Leveraging LAT1 amino acid transporters via structural analogs .

- In vitro BBB models : Co-cultures of brain endothelial cells and astrocytes to evaluate permeability .

Q. What in vivo models are appropriate for evaluating antiepileptic effects?

- Pentylenetetrazole (PTZ)-induced seizures : Measure latency to seizure onset and mortality reduction in rodents .

- Kainic acid models : Assess neuroprotective effects against excitotoxicity .

- Combination therapy studies : Co-administration with valproate or levetiracetam to quantify synergistic effects .

Q. How do metabolic pathway studies contribute to understanding metabolic disorders?

- Isotope tracing : C-labeled GABOB to track incorporation into TCA cycle intermediates .

- Enzyme kinetics : Measure Km and Vmax for enzymes like 4-aminobutyrate aminotransferase (ABAT) using UV-Vis spectroscopy .

- Metabolomics : LC-MS profiling of plasma/tissue samples to identify dysregulated pathways in hyperammonemia or urea cycle disorders .

Q. Methodological Considerations

- Receptor binding assays : Use recombinant GABA receptors (e.g., HEK293 cells expressing human GABA(B)) with patch-clamp electrophysiology to quantify agonist efficacy .

- Stereochemical analysis : Polarimetry or circular dichroism (CD) to verify enantiopurity post-synthesis .

特性

IUPAC Name |

4-amino-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c5-2-3(6)1-4(7)8/h3,6H,1-2,5H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQGDEPYYFWUPGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CN)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1045877 | |

| Record name | 4-Amino-3-hydroxybutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924-49-2, 352-21-6 | |

| Record name | 4-Amino-3-hydroxybutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=924-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gamma-amino-beta-hydroxybutyric acid [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000924492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gamma-amino-beta-hydroxybutyric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15985 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | aminohydroxybutyric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758215 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Gabob | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40244 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 4-amino-3-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Amino-3-hydroxybutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D,L-4-amino-3-hydroxybutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.926 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-4-amino-3-hydroxybutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.916 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .GAMMA.-AMINO-.BETA.-HYDROXYBUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ZHM019FLD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。